molecular formula C12H10N2O3 B1222501 4-(4-Nitrophenoxy)aniline CAS No. 6149-33-3

4-(4-Nitrophenoxy)aniline

Cat. No.: B1222501
CAS No.: 6149-33-3
M. Wt: 230.22 g/mol
InChI Key: ASAOLTVUTGZJST-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)aniline is an organic compound with the molecular formula C12H10N2O3. It is characterized by the presence of a nitro group and an aniline group connected through a phenoxy linkage. This compound is known for its yellowish-brown crystalline appearance and is commonly used in various industrial applications, including as a dye in the textile, leather, and paper industries.

Biochemical Analysis

Biochemical Properties

4-(4-Nitrophenoxy)aniline plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with DNA, proteins, and other cellular components, potentially leading to mutagenic or carcinogenic effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammatory responses. The compound can induce the expression of genes associated with oxidative stress, such as those encoding for antioxidant enzymes. Additionally, this compound can alter cellular metabolism by affecting mitochondrial function, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, depending on the specific context of the interaction. For example, it can inhibit certain cytochrome P450 enzymes, leading to altered metabolism of other compounds. Additionally, this compound can bind to DNA, causing changes in gene expression and potentially leading to mutagenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade over time, leading to the formation of various by-products. These by-products can have different effects on cellular function compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. It is important to carefully consider the dosage when studying the effects of this compound in animal models to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further interact with other biomolecules. The compound can also undergo phase II metabolism, involving conjugation with glucuronic acid or sulfate, leading to the formation of more water-soluble metabolites that can be excreted from the body. These metabolic pathways are important for understanding the overall fate of this compound in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on the tissue type and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is important for elucidating its specific effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenoxy)aniline typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of p-fluoronitrobenzene with 4-aminophenol in the presence of a base such as cesium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide at elevated temperatures (around 45°C) for several hours . The resulting product is then purified through techniques such as column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrophenoxy)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The aniline group can be oxidized to form corresponding quinone derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 4-(4-Aminophenoxy)aniline.

    Substitution: Various substituted phenoxy anilines.

    Oxidation: Quinone derivatives.

Scientific Research Applications

4-(4-Nitrophenoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

    Industry: Apart from its use as a dye, it is also employed in the production of colorless polyimides, which are used in optoelectronic devices due to their excellent thermal and optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenoxy)aniline largely depends on the specific application. In nucleophilic aromatic substitution reactions, the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons, facilitated by the catalyst.

Comparison with Similar Compounds

    4-(4-Aminophenoxy)aniline: Similar structure but with an amino group instead of a nitro group.

    4-(4-Methoxyphenoxy)aniline: Contains a methoxy group instead of a nitro group.

    4-(4-Chlorophenoxy)aniline: Contains a chlorine atom instead of a nitro group.

Uniqueness: 4-(4-Nitrophenoxy)aniline is unique due to the presence of both a nitro group and an aniline group, which imparts distinct chemical reactivity and physical properties. The nitro group enhances its electron-withdrawing capability, making it a valuable intermediate in various synthetic processes.

Properties

IUPAC Name

4-(4-nitrophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAOLTVUTGZJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62970-92-7 (hydrochloride)
Record name 4-Amino-4'-nitrodiphenyl ether
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DSSTOX Substance ID

DTXSID70210452
Record name 4-Amino-4'-nitrodiphenyl ether
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Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6149-33-3
Record name 4-(4-Nitrophenoxy)benzenamine
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Record name 4-Amino-4'-nitrodiphenyl ether
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Record name 4-(4-nitrophenoxy)aniline
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Record name 4-AMINO-4'-NITRODIPHENYL ETHER
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Synthesis routes and methods I

Procedure details

Na2S2O4 (28.2 g, 160 mmol) was added to a solution of 5-(4-Acetamidophenoxy)-2-nitroaniline (Intermediate 1) (13.7 g, 48 mmol) in EtOH (600 ml) and H2O (150 ml). The yellow mixture was refluxed with vigorous stirring until the color disappeared. After cooling, the mixture was washed with brine and the product was extracted with AcOEt. The AcOEt layer was dried over MgSO4, filtered and evaporated to give intermediate 2 as a brown film (10.2 g, 83%): MS m/e 258 (M+1).
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of NaH (60% oily, 880 mg, 22.0 mmol) in DMF (40 mL) was added a solution of 4-aminophenol (2.40 g, 22.0 mmol) in DMF (30 mL) followed by 1-fluoro-4-nitrobenzene (2.12 mL, 20.0 mmol). The mixture was stirred at 90° C. overnight. After cooling, the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, dried over Na2SO4 then evaporated. Sequence purification on SiO2 column chromatography gave the title compound (4.60 g, quant): MS m/e 229 (M−1).
Name
Quantity
880 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2.12 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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